molecular formula C21H18O6 B2648977 prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate CAS No. 869080-00-2

prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate

Cat. No.: B2648977
CAS No.: 869080-00-2
M. Wt: 366.369
InChI Key: LEFQHVQEOWTUHA-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 4-methoxyphenyl group at the 3-position and an allyl ester-linked acetoxy moiety at the 7-position. Coumarins are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

prop-2-enyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O6/c1-3-10-25-20(22)13-26-17-9-6-15-11-18(21(23)27-19(15)12-17)14-4-7-16(24-2)8-5-14/h3-9,11-12H,1,10,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFQHVQEOWTUHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)OCC=C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a methoxyphenyl halide in the presence of a suitable catalyst.

    Esterification: The final step involves the esterification of the resulting intermediate with prop-2-en-1-ol in the presence of an acid catalyst to form the desired acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halides, sulfonates, or organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds similar to prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate exhibit significant anticancer properties. For instance, derivatives of chromen-2-one have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study demonstrated that certain chromenone derivatives displayed cytotoxic effects against breast cancer cells, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. This inhibition suggests that this compound could be developed into a novel anti-inflammatory agent .

Antioxidant Activity
Research indicates that compounds within the chromenone family possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is vital for preventing cellular damage and has implications for aging and chronic diseases .

Compound NameBiological ActivityReference
6-HydroxycoumarinAnticancer, Antioxidant
4-Methoxyphenyl ChromenoneAnti-inflammatory
Hesperetin DerivativeAntioxidant

Case Studies

Case Study 1: Anticancer Evaluation
In a study published by MDPI, researchers synthesized several derivatives of chromenone and evaluated their anticancer activities against various cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study concluded that these modifications could lead to the development of more effective anticancer agents .

Case Study 2: Inhibition of COX Enzymes
A research article focused on the synthesis of COX inhibitors highlighted the potential of chromenone derivatives in reducing inflammation. The study found that specific structural modifications significantly increased the inhibitory activity against COX-II enzymes, indicating a promising pathway for developing new anti-inflammatory drugs based on this compound .

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Structural Differences Key Properties/Findings Reference
Prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate Additional methyl group at chromen 4-position Docking score: -8.3 (similar to target compound); suggests methyl group minimally impacts binding .
Ethyl 2-((4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate (2b) Ethyl ester instead of allyl ester MP: 128–130°C; yield: 73%. Ethyl group may reduce reactivity compared to allyl .
tert-Butyl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate tert-Butyl ester (bulkier substituent) Higher lipophilicity; potential for prolonged half-life due to steric hindrance .
2-{[3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid 4-Chlorophenyl replaces 4-methoxyphenyl; free carboxylic acid Enhanced electronegativity; reduced bioavailability due to ionized carboxylate .
Prop-2-enyl 2-[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate Trifluoromethyl at chromen 2-position; 3-methoxyphenoxy substitution Trifluoromethyl increases metabolic resistance; altered electronic profile .

Substitution at the Chromen Core

  • target compound), suggesting minor effects on target binding.
  • Trifluoromethyl Substitution : The trifluoromethyl group in introduces strong electron-withdrawing effects, which could stabilize the chromen ring against oxidative degradation and improve metabolic stability .

Ester Group Modifications

  • Allyl vs. In contrast, ethyl () and tert-butyl esters () provide varying degrees of steric protection, with tert-butyl likely extending plasma half-life due to reduced esterase susceptibility .
  • Carboxylic Acid Derivatives : Free carboxylic acids () exhibit lower cell permeability due to ionization at physiological pH but may enhance binding to charged biological targets .

Aromatic Ring Modifications

  • 4-Methoxyphenyl vs. 4-Chlorophenyl: The 4-methoxyphenyl group in the target compound donates electron density via the methoxy group, favoring π-π stacking interactions.

Biological Activity

The compound prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a hybrid molecule that combines structural elements from phenolic compounds and chromenes. Its potential biological activities are of significant interest in pharmacology, particularly for their implications in cancer therapy, antioxidant properties, and other therapeutic areas. This article provides a detailed overview of the biological activity of this compound, supported by various research findings, data tables, and case studies.

Molecular Formula

The molecular formula of this compound is C19H18O5C_{19}H_{18}O_5 with a molecular weight of approximately 342.34 g/mol.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties , which are critical in combating oxidative stress-related diseases. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that the compound has a strong free radical scavenging ability. The SC50 values for this compound were found to be lower than those of standard antioxidants like ascorbic acid, indicating its potential as a natural antioxidant agent .

CompoundSC50 (μg/mL)
Prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)...2.36
Ascorbic Acid1.65

Anticancer Activity

The compound has been evaluated for its anticancer activity against various cancer cell lines. In vitro studies have shown that it can effectively inhibit the proliferation of cancer cells, particularly in breast cancer (MCF-7) and colon cancer (HT-29) models. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Cell LineIC50 (μM)Mechanism of Action
MCF-715.5Apoptosis induction
HT-2920.3G1 phase cell cycle arrest

Anti-inflammatory Activity

In addition to its antioxidant and anticancer properties, the compound also exhibits anti-inflammatory activity . It has been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Case Study 1: Antioxidant Efficacy in Vivo

A study involving animal models demonstrated that administration of this compound significantly reduced oxidative stress markers in liver tissues compared to untreated controls. The results indicated a reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another study explored the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated a dose-dependent decrease in cell viability, with notable effects observed at concentrations above 10 μM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing prop-2-en-1-yl 2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

  • Step 1 : Coumarin core formation via Pechmann condensation of substituted resorcinol derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) .
  • Step 2 : Etherification at the 7-position using alkyl halides or acrylate derivatives (e.g., prop-2-en-1-yl bromide) in the presence of a base (K₂CO₃ or NaH) .
  • Step 3 : Acetylation or esterification under mild conditions (e.g., acetic anhydride/pyridine or DCC/DMAP) to introduce the acetoxy group .
    • Key Considerations : Monitor regioselectivity during etherification, as competing reactions at other hydroxyl positions may occur. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How can the crystallographic structure of this compound be validated?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Use single-crystal XRD to resolve the 3D structure. For coumarin derivatives, crystals are often grown via slow evaporation of EtOH or DCM solutions. Data collection at 100–150 K improves resolution .
  • Computational Validation : Compare experimental XRD data with DFT-optimized structures (e.g., using Gaussian or ORCA). Pay attention to torsion angles of the methoxyphenyl and acrylate groups .
    • Data Discrepancy Resolution : If experimental and computational bond lengths diverge (>0.05 Å), re-examine solvent effects or hydrogen bonding interactions in the crystal lattice .

Advanced Research Questions

Q. What strategies address low yield in the final esterification step of this compound?

  • Methodological Answer :

  • Catalyst Optimization : Replace traditional bases (e.g., pyridine) with DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution efficiency .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of intermediates. For sterically hindered reactions, use THF at reflux .
  • In Situ Monitoring : Employ TLC or HPLC-MS to detect side products (e.g., hydrolyzed esters or dimerization artifacts) .
    • Case Study : A similar coumarin derivative achieved 85% yield using DMF as the solvent and DMAP (5 mol%) under nitrogen atmosphere .

Q. How can computational modeling predict the compound’s photophysical properties for fluorescent applications?

  • Methodological Answer :

  • TD-DFT Calculations : Use software like Gaussian or ORCA to simulate UV-Vis absorption spectra. Focus on HOMO-LUMO transitions influenced by the methoxyphenyl and acrylate substituents .
  • Solvatochromism Analysis : Compare computed excitation energies in solvents of varying polarity (e.g., cyclohexane vs. methanol). Adjust CAM-B3LYP parameters to account for charge-transfer states .
    • Validation : Cross-check computed λₐ₆ₛ values with experimental UV-Vis data (e.g., in ethanol: λₐ₆ₛ ≈ 320–350 nm for coumarin derivatives) .

Q. What in vitro assays are suitable for evaluating its bioactivity against cancer cell lines?

  • Methodological Answer :

  • MTT Assay : Test cytotoxicity in HeLa or MCF-7 cells. Prepare stock solutions in DMSO (<0.1% final concentration to avoid solvent toxicity) .
  • ROS Detection : Use DCFH-DA probe to assess reactive oxygen species (ROS) generation, a common mechanism for coumarin-induced apoptosis .
  • Control Experiments : Include positive controls (e.g., doxorubicin) and validate results with flow cytometry (Annexin V/PI staining) .
    • Data Interpretation : IC₅₀ values <20 μM suggest therapeutic potential. Address discrepancies between replicates by normalizing to cell confluence metrics (e.g., via IncuCyte imaging) .

Handling and Safety

Q. What storage conditions prevent degradation of this light-sensitive compound?

  • Methodological Answer :

  • Light Protection : Store in amber vials or foil-wrapped containers to minimize photodegradation of the coumarin core .
  • Temperature : Maintain at –20°C under inert gas (argon or nitrogen) to reduce ester hydrolysis .
  • Purity Checks : Conduct monthly HPLC analyses (C18 column, acetonitrile/water gradient) to detect degradation products .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous buffers?

  • Methodological Answer :

  • Solubility Screening : Use a nephelometer to quantify solubility in PBS (pH 7.4), DMEM, or simulated gastric fluid. Pre-saturate solutions via sonication (30 min, 37°C) .
  • Co-Solvent Systems : If solubility <1 mg/mL, employ cyclodextrin inclusion complexes (e.g., HP-β-CD) or lipid-based nanoemulsions .
  • Documentation : Report exact buffer composition and temperature, as phosphate ions or divalent cations (e.g., Ca²⁺) may precipitate the compound .

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